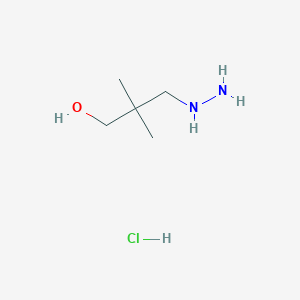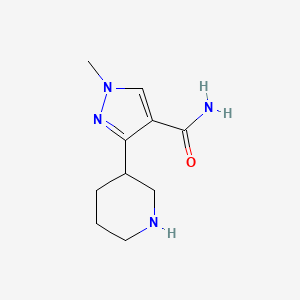
tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[52102,6]decane-10-carboxylate is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have significant biological activities . In materials science, it is explored for its potential use in creating optically active polymers . Additionally, its unique structure makes it a valuable compound for studying stereochemical effects in organic reactions .
Wirkmechanismus
The mechanism of action of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain biological receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate can be compared with other similar compounds, such as ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.0~2,6~]decane-2-carboxylate . While both compounds share a tricyclic structure, tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate is unique due to its diazatricyclic core, which imparts different chemical and biological properties .
Eigenschaften
CAS-Nummer |
1820580-14-0 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 |
IUPAC-Name |
tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10/h8-11,14H,4-7H2,1-3H3/t8-,9+,10-,11+ |
InChI-Schlüssel |
QJZVNVXPXCKEEX-DTIDVZRVSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3[C@H]2CNC3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)


![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)



![1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide](/img/structure/B1653312.png)




